2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the triazine core, followed by the introduction of the trifluoromethyl groups and the carbamoyl groups. The reaction conditions usually require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often require specific temperatures and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl groups are known to enhance biological activity.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used as a chemical intermediate and shares some structural similarities with the triazine core.
Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound has a similar complex structure and is used in various chemical applications.
Uniqueness
2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its multiple trifluoromethyl groups and the presence of both carbamoyl and sulfanyl functionalities
Properties
Molecular Formula |
C30H21F9N6O3S3 |
---|---|
Molecular Weight |
780.7 g/mol |
IUPAC Name |
2-[[4,6-bis[[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C30H21F9N6O3S3/c31-28(32,33)16-7-1-4-10-19(16)40-22(46)13-49-25-43-26(50-14-23(47)41-20-11-5-2-8-17(20)29(34,35)36)45-27(44-25)51-15-24(48)42-21-12-6-3-9-18(21)30(37,38)39/h1-12H,13-15H2,(H,40,46)(H,41,47)(H,42,48) |
InChI Key |
QPZVMPNAMYABGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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